![molecular formula C18H16FNO5 B12158729 (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158729.png)
(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a furan ring, and a pyrrolidine-2,3-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.
Formation of the Hydroxymethylidene Group: This step typically involves the addition of a hydroxyl group to the furan ring, followed by the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a chlorine atom instead of fluorine.
(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a bromine atom instead of fluorine.
(4E)-5-(4-methylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity, biological activity, and overall stability, distinguishing it from its analogs with different substituents.
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative with potential pharmacological applications. Its unique structure, featuring a fluorophenyl group and a furan moiety, suggests diverse biological activities, particularly in cancer therapy and antimicrobial action. This article reviews the existing literature on its synthesis and biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H20F1N1O4 with a molecular weight of approximately 341.36 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
- Introduction of the Furan Moiety : Achieved through condensation reactions.
- Fluorination : Incorporation of the fluorine atom into the phenyl ring.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer : IC50 values ranging from 10 to 20 µM.
- Colon Cancer : Notable inhibition observed at concentrations as low as 5 µM.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
HT-29 (Colon) | 5 | G1 phase arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Mechanistic Studies
Mechanistic investigations indicate that the compound may inhibit specific enzymes involved in nucleotide synthesis pathways, which are crucial for both cancer cell proliferation and microbial growth. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Studies
- In Vivo Studies : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
- Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, enhanced antiproliferative effects were observed, suggesting potential for combination therapies.
Properties
Molecular Formula |
C18H16FNO5 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H16FNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3 |
InChI Key |
KTSLUTHLWIYOQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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